molecular formula C11H8ClN3O B186096 N-(3-chlorophenyl)pyrazine-2-carboxamide CAS No. 75919-78-7

N-(3-chlorophenyl)pyrazine-2-carboxamide

Cat. No. B186096
CAS RN: 75919-78-7
M. Wt: 233.65 g/mol
InChI Key: FRSGWRCMEPZQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)pyrazine-2-carboxamide, also known as CCPA, is a chemical compound that has been widely studied in scientific research. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions.

Mechanism Of Action

N-(3-chlorophenyl)pyrazine-2-carboxamide acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that inhibits adenylate cyclase and reduces cAMP levels. Activation of the adenosine A1 receptor leads to the opening of potassium channels and the inhibition of calcium channels, resulting in hyperpolarization of the cell membrane and reduced neurotransmitter release. N-(3-chlorophenyl)pyrazine-2-carboxamide has been shown to induce sleep in mice and rats, and to reduce pain perception in animal models of neuropathic pain.

Biochemical And Physiological Effects

N-(3-chlorophenyl)pyrazine-2-carboxamide has been shown to have various biochemical and physiological effects in animal models. In addition to its sleep-inducing and pain-reducing effects, N-(3-chlorophenyl)pyrazine-2-carboxamide has been shown to reduce inflammation, protect against ischemic injury, and improve cognitive function. N-(3-chlorophenyl)pyrazine-2-carboxamide has also been studied as a potential treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.

Advantages And Limitations For Lab Experiments

N-(3-chlorophenyl)pyrazine-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the adenosine A1 receptor, which allows for precise targeting of this receptor in animal models. N-(3-chlorophenyl)pyrazine-2-carboxamide is also soluble in organic solvents, which makes it easy to dissolve in experimental solutions. However, N-(3-chlorophenyl)pyrazine-2-carboxamide has some limitations for use in lab experiments. It has a short half-life in vivo, which can limit its effectiveness in long-term experiments. N-(3-chlorophenyl)pyrazine-2-carboxamide also has some potential side effects such as bradycardia and hypotension, which need to be carefully monitored in animal models.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)pyrazine-2-carboxamide. One area of research is the development of more potent and selective agonists of the adenosine A1 receptor for use in animal models. Another area of research is the investigation of the potential therapeutic applications of N-(3-chlorophenyl)pyrazine-2-carboxamide in neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. Finally, the investigation of the mechanism of action of N-(3-chlorophenyl)pyrazine-2-carboxamide on the adenosine A1 receptor and its downstream signaling pathways could lead to the development of novel therapeutic targets for various diseases.

Synthesis Methods

N-(3-chlorophenyl)pyrazine-2-carboxamide can be synthesized by reacting 3-chloropyrazine-2-carboxylic acid with 3-aminophenylboronic acid in the presence of a palladium catalyst. The reaction occurs via a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for the synthesis of aryl-substituted heterocycles. The resulting N-(3-chlorophenyl)pyrazine-2-carboxamide is a white crystalline solid that is soluble in organic solvents such as DMSO and ethanol.

Scientific Research Applications

N-(3-chlorophenyl)pyrazine-2-carboxamide has been extensively studied in scientific research due to its potent and selective agonist activity on the adenosine A1 receptor. Adenosine is a purine nucleoside that is involved in various physiological functions such as regulation of blood flow, heart rate, and neurotransmitter release. The adenosine A1 receptor is widely distributed in the brain and plays a crucial role in regulating sleep, cognition, and pain perception.

properties

CAS RN

75919-78-7

Product Name

N-(3-chlorophenyl)pyrazine-2-carboxamide

Molecular Formula

C11H8ClN3O

Molecular Weight

233.65 g/mol

IUPAC Name

N-(3-chlorophenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C11H8ClN3O/c12-8-2-1-3-9(6-8)15-11(16)10-7-13-4-5-14-10/h1-7H,(H,15,16)

InChI Key

FRSGWRCMEPZQCU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=NC=CN=C2

solubility

26.5 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.